Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1H-pyrazolo[4,3-c]pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Procure 6-bromo-1H-pyrazolo[4,3-c]pyridine for the synthesis of novel kinase inhibitors targeting clinically relevant mutants such as EGFR T790M and RET. Its validated role as a key intermediate in patented inhibitor series provides a strong, de-risked starting point for medicinal chemistry programs focused on overcoming drug resistance in NSCLC and other RET-driven malignancies. The single bromine handle enables efficient diversification via Suzuki coupling to rapidly explore structure-activity relationships around the kinase hinge-binding region.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1206973-12-7
Cat. No. B567892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrazolo[4,3-c]pyridine
CAS1206973-12-7
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)C=NN2
InChIInChI=1S/C6H4BrN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
InChIKeyPGKALOYNTWMFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1206973-12-7) for Pharmaceutical R&D


6-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1206973-12-7) is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine class, featuring a molecular formula of C6H4BrN3 and a molecular weight of 198.02 g/mol . This brominated heteroaromatic scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1]. Its structural features, including a calculated topological polar surface area (TPSA) of 41.57 Ų and a consensus Log Po/w of 1.41, position it within favorable physicochemical space for central nervous system (CNS) drug discovery, a characteristic not uniformly shared by all regioisomeric analogs .

R&D Procurement Rationale: Why 6-Bromo-1H-pyrazolo[4,3-c]pyridine Cannot Be Casually Substituted


Generic substitution is not advisable due to the precise regiochemical requirements of kinase inhibitor pharmacophores. The specific 6-bromo substitution pattern on the pyrazolo[4,3-c]pyridine core is a critical determinant of biological activity and synthetic utility [1]. The position of the bromine atom dictates the vector of subsequent cross-coupling reactions and directly influences the binding mode to biological targets, as evidenced by structure-based drug design efforts for mutant EGFR inhibitors . Substituting with other regioisomers (e.g., 5-bromo or 7-bromo analogs) or alternative halogenated scaffolds would alter the spatial orientation of the core, potentially abolishing target engagement or necessitating a complete re-optimization of the synthetic route, thereby incurring significant time and cost penalties in a drug discovery program.

Quantitative Differentiation Evidence: 6-Bromo-1H-pyrazolo[4,3-c]pyridine vs. In-Class Analogs


CNS Drug-Likeness: Physicochemical Profile vs. 3,6-Dibromo Analog

6-Bromo-1H-pyrazolo[4,3-c]pyridine exhibits a physicochemical profile more suitable for CNS drug discovery compared to the more heavily brominated 3,6-dibromo analog. Key computed parameters for the target compound include a topological polar surface area (TPSA) of 41.57 Ų and a consensus Log Po/w of 1.41, both of which fall within the favorable ranges (TPSA < 60-70 Ų, LogP 1-3) for blood-brain barrier (BBB) penetration . In contrast, the 3,6-dibromo analog (CAS 1357946-34-9) has a significantly higher molecular weight (276.92 g/mol vs. 198.02 g/mol) and increased lipophilicity due to the additional bromine atom, which would likely elevate its LogP beyond the optimal CNS range .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Commercial Availability and Purity Benchmarking for Repeatable Synthesis

The target compound is readily available from multiple commercial suppliers with a high and well-documented purity. For instance, it is offered with a standard purity of 97% (Bidepharm) or 98% (Leyan), with batch-specific quality control data (NMR, HPLC) available upon request . This contrasts with closely related analogs like the 3,6-dibromo derivative, which is less widely stocked and may have lower available purity grades (e.g., 95% from some suppliers) . This difference in commercial maturity directly impacts the reproducibility of synthetic transformations, where lower purity in a building block can lead to complex impurity profiles in downstream products.

Chemical Synthesis Procurement Quality Control

Validated Utility in EGFR and RET Kinase Inhibitor Pharmacophores

The pyrazolo[4,3-c]pyridine scaffold, and specifically its 6-bromo derivative, has been validated as a core component in potent kinase inhibitors. Patent literature explicitly claims 6-bromo-1H-pyrazolo[4,3-c]pyridine as a key intermediate for synthesizing inhibitors of clinically relevant kinases, including T790M-mutant EGFR and RET [1][2]. In the case of mutant EGFR inhibitors, X-ray crystallography has been used to guide the design of diaminopyrimidine-based compounds that incorporate this core, achieving high selectivity for the T790M resistance mutation over wild-type EGFR . While quantitative IC50 data for the core building block itself is not applicable, its direct and documented role in lead compounds with defined potency and selectivity profiles provides a strong basis for its selection over less validated scaffolds.

Kinase Inhibition Oncology Structure-Based Drug Design

Class-Level Anticancer Potential of Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine chemotype, to which the target compound belongs, has demonstrated measurable anticancer activity in cell-based assays. A study on novel pyrazolopyridine derivatives reported IC50 values ranging from 31.2 μM to 62.5 μM against the U937 human histiocytic lymphoma cell line, with specific analogs (e.g., compound 4b) showing the highest potency [1]. While this data is not for the 6-bromo-1H-pyrazolo[4,3-c]pyridine building block itself, it provides quantitative class-level evidence for the therapeutic potential of compounds derived from this scaffold. This distinguishes the pyrazolo[4,3-c]pyridine core from other heteroaromatic systems that may lack such a clear and documented signal of anticancer activity.

Anticancer Activity Medicinal Chemistry Cell-Based Assays

Synthetic Versatility via Site-Selective Suzuki-Miyaura Cross-Coupling

The presence of a single bromine atom at the 6-position on the pyrazolo[4,3-c]pyridine core provides a defined, single point for further functionalization via robust cross-coupling methodologies such as Suzuki-Miyaura reactions [1]. This contrasts with the 3,6-dibromo analog, which offers two reactive sites and may require additional synthetic steps for selective mono-functionalization or lead to complex mixtures of regioisomers during derivatization. The well-established reactivity of the C-Br bond in this system allows for the predictable introduction of aryl, heteroaryl, or alkenyl groups late in a synthetic sequence, a key advantage in library synthesis and lead optimization campaigns.

Synthetic Chemistry Cross-Coupling Library Synthesis

High-Value Applications for 6-Bromo-1H-pyrazolo[4,3-c]pyridine in Drug Discovery


Targeted Oncology: Development of Next-Generation EGFR and RET Kinase Inhibitors

Procure 6-bromo-1H-pyrazolo[4,3-c]pyridine for the synthesis of novel kinase inhibitors targeting clinically relevant mutants such as EGFR T790M and RET. Its validated role as a key intermediate in patented inhibitor series [1] provides a strong, de-risked starting point for medicinal chemistry programs focused on overcoming drug resistance in non-small cell lung cancer (NSCLC) and other RET-driven malignancies . The single bromine handle enables efficient diversification via Suzuki coupling to rapidly explore structure-activity relationships (SAR) around the kinase hinge-binding region [1].

CNS Drug Discovery: Lead Generation for Neurological and Psychiatric Disorders

Leverage the favorable CNS physicochemical profile of 6-bromo-1H-pyrazolo[4,3-c]pyridine, including its low TPSA (41.57 Ų) and optimal LogP (consensus 1.41), to synthesize libraries for CNS targets [1]. Its properties predict good blood-brain barrier permeability, making it a superior choice over heavier, more lipophilic analogs (e.g., 3,6-dibromo derivative) for initial hit identification and lead optimization in programs addressing pain, neurodegeneration, or psychiatric conditions.

Diversity-Oriented Synthesis and Library Construction

Utilize the high commercial purity (≥97%) and reliable supply chain of 6-bromo-1H-pyrazolo[4,3-c]pyridine [1] as a foundational building block for diversity-oriented synthesis. Its single, well-defined point of functionalization ensures predictable and clean reaction outcomes, making it ideal for automated parallel synthesis and the generation of high-quality screening libraries with a privileged heterocyclic core.

Chemical Biology and Tool Compound Development

Employ 6-bromo-1H-pyrazolo[4,3-c]pyridine as a starting material to create chemical probes for investigating the biological function of understudied kinases or for target validation studies. Its documented utility in generating potent and selective kinase inhibitors makes it a rational choice for developing tool compounds to interrogate novel biological pathways in oncology and immunology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.